molecular formula C20H21N3O2S B2388346 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 869345-12-0

2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No.: B2388346
CAS No.: 869345-12-0
M. Wt: 367.47
InChI Key: BJXYXKKDKHTVOO-UHFFFAOYSA-N
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Description

2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a complex organic compound that features an imidazole ring, a sulfanyl group, and a methoxyphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazole ring, followed by the introduction of the sulfanyl group and the methoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as antimicrobial or anticancer agents.

    Medicine: Research focuses on its pharmacological properties and potential as a drug candidate.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may participate in redox reactions, affecting cellular processes. The methoxyphenylacetamide moiety can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
  • 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-ethoxyphenyl)acetamide
  • 2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)propionamide

Uniqueness

2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 3-position of the phenyl ring, combined with the sulfanyl and imidazole moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-7-8-15(2)18(11-14)23-10-9-21-20(23)26-13-19(24)22-16-5-4-6-17(12-16)25-3/h4-12H,13H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXYXKKDKHTVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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